Amprenavir

Vue d'ensemble

Description

L'amprénavir est un inhibiteur de protéase utilisé pour traiter l'infection par le virus de l'immunodéficience humaine (VIH). Il a été initialement commercialisé sous le nom de marque Agenerase par GlaxoSmithKline. Approuvé par la Food and Drug Administration le 15 avril 1999, l'amprénavir est connu pour sa capacité à inhiber l'enzyme protéase du VIH-1, qui est cruciale pour la maturation des particules virales infectieuses .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : L'amprénavir est synthétisé par un processus en plusieurs étapes impliquant la préparation d'intermédiaires clés. L'une des étapes essentielles implique la préparation du (3S)-hydroxytétrahydrofurane à partir de l'acide L-malique. Cet intermédiaire est ensuite couplé à la L-phénylalanine pour former le produit final .

Méthodes de Production Industrielle : La production industrielle de l'amprénavir implique des méthodes efficaces et économiques pour préparer les intermédiaires clés. Le procédé comprend l'utilisation de réactions stéréosélectives pour garantir la configuration correcte du produit final. La voie de synthèse impliquant la fixation d'un (S)-tétrahydrofuranyloxycarbonyle à la L-phénylalanine est considérée comme la plus prometteuse pour la production à grande échelle .

Analyse Des Réactions Chimiques

Metabolic Pathways and Enzymatic Interactions

Amprenavir undergoes extensive metabolism primarily mediated by the hepatic cytochrome P-450 3A4 (CYP3A4) isozyme. Key metabolic characteristics include:

-

CYP3A4-mediated oxidation : this compound is metabolized into multiple oxidative derivatives, though specific metabolites remain uncharacterized in public literature .

-

Plasma protein binding : Approximately 90% of this compound binds to plasma proteins, predominantly α1-acid glycoprotein, influencing its bioavailability .

-

Half-life and elimination : The terminal-phase half-life is approximately 8 hours, with dose-dependent pharmacokinetics (e.g., non-linear increases in AUC) .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Source |

|---|---|---|

| C<sub>max</sub> | Dose-dependent (1–2 hrs) | |

| AUC<sub>0–∞</sub>* | Non-linear dose response | |

| t<sub>1/2</sub> | 8 hours | |

| Protein Binding | 90% |

Drug-Drug Interactions Affecting Metabolism

Coadministration with other protease inhibitors (PIs) or CYP3A4 modulators significantly alters this compound’s pharmacokinetics:

Table 2: Impact of Coadministered Drugs on this compound AUC

| Coadministered Drug | AUC Change (%) | Mechanism | Source |

|---|---|---|---|

| Ritonavir | +288% | CYP3A4 inhibition | |

| Nelfinavir | +107% | CYP3A4 inhibition | |

| Efavirenz | -62% | CYP3A4 induction |

Synthetic Modifications and Reactivity Insights

Structural modifications of this compound have been explored to improve efficacy:

-

Sulfur substitution : Replacing the benzyl methylene group with sulfur abolished HIV protease inhibitory activity, highlighting the critical role of the original structure .

-

Synthesis challenges : Multistep synthetic routes were required for bioisosteres, but yielded compounds with reduced antiviral potency .

Stability and Degradation

While explicit degradation pathways are not detailed in available studies, this compound’s sensitivity to CYP3A4 suggests susceptibility to enzymatic degradation. Its solubility in phosphate-buffered saline (0.19 mg/mL at pH 6.8) further informs formulation stability considerations .

Applications De Recherche Scientifique

Pharmacokinetics and Safety

Amprenavir's pharmacokinetic profile has been well-documented. A study involving a double-blind, placebo-controlled trial found that this compound reaches maximum plasma concentration rapidly, typically within 1 to 2 hours post-administration. The study evaluated various dosages (150 mg to 1,200 mg) and established that this compound is rapidly absorbed and exhibits a favorable safety profile with minimal adverse effects reported among participants .

Key Pharmacokinetic Findings:

| Dosage (mg) | Time to Maximum Concentration (h) | Side Effects |

|---|---|---|

| 150 | 1-2 | None |

| 300 | 1-2 | None |

| 600 | 1-2 | Mild rash |

| 900 | 1-2 | None |

| 1200 | 1-2 | Asymptomatic elevation of serum lipase |

Efficacy in Combination Therapies

This compound is often used in combination with other antiretroviral agents to enhance therapeutic outcomes. A notable study assessed the combination of this compound with abacavir and efavirenz in patients with high viral loads despite prior protease inhibitor regimens. The results indicated that this combination was well-tolerated and led to significant reductions in viral load, showcasing this compound's effectiveness even in challenging cases .

Combination Therapy Outcomes:

| Treatment Regimen | Viral Load Reduction (log10) | Tolerability |

|---|---|---|

| This compound + Abacavir | >1.5 | Well tolerated |

| This compound + Abacavir + Efavirenz | >1.5 | Well tolerated |

Effects on Oral Epithelium

Research has also explored the effects of this compound on gingival epithelium growth and differentiation. A study using organotypic cultures demonstrated that this compound significantly inhibited the growth of gingival keratinocytes in a dose-dependent manner. At higher concentrations (≥7.66 μg/ml), there was a complete loss of epithelial integrity, suggesting potential implications for oral health in HIV-positive patients undergoing treatment with this drug .

Gingival Epithelial Growth Study:

| This compound Concentration (μg/ml) | Growth Inhibition Observed |

|---|---|

| 2 | Moderate |

| 5 | Significant |

| 7.66 | Complete loss |

| 9 | Complete loss |

| 12 | Complete loss |

Drug Repositioning Potential

This compound's established safety profile and mechanism of action have prompted investigations into its potential for drug repositioning beyond HIV treatment. Computational methods have been employed to identify new therapeutic uses for existing drugs, including this compound. For instance, studies have indicated that existing protease inhibitors like this compound could be repurposed for treating other viral infections or even certain types of cancer due to their ability to inhibit specific proteases involved in disease progression .

Mécanisme D'action

Amprenavir is part of a class of drugs known as protease inhibitors. Similar compounds include indinavir, ritonavir, nelfinavir, and fosthis compound. Compared to these compounds, this compound is unique in its chemical structure and binding affinity to the HIV-1 protease enzyme. Fosthis compound, a prodrug of this compound, offers improved pharmacokinetic properties and reduced pill burden .

Comparaison Avec Des Composés Similaires

L'amprénavir fait partie d'une classe de médicaments appelés inhibiteurs de protéase. Les composés similaires comprennent l'indinavir, le ritonavir, le nelfinavir et le fosamprénavir. Comparé à ces composés, l'amprénavir est unique dans sa structure chimique et son affinité de liaison à l'enzyme protéase du VIH-1. Le fosamprénavir, un promédicament de l'amprénavir, offre des propriétés pharmacocinétiques améliorées et une charge de pilules réduite .

Liste des Composés Similaires :

- Indinavir

- Ritonavir

- Nelfinavir

- Fosamprénavir

La structure et le mécanisme d'action uniques de l'amprénavir en font un composé précieux dans le traitement de l'infection par le VIH-1 et un sujet de recherche scientifique continue.

Activité Biologique

Amprenavir, a potent protease inhibitor developed for the treatment of HIV, has been extensively studied for its biological activity, pharmacokinetics, and therapeutic efficacy. This article delves into the compound's mechanisms of action, pharmacological properties, clinical studies, and safety profiles.

This compound inhibits the HIV-1 protease enzyme, which is crucial for viral replication. By binding to the active site of the protease, this compound prevents the cleavage of viral polyproteins into functional proteins necessary for viral assembly and maturation. This inhibition leads to a decrease in viral load and an increase in CD4 cell counts in HIV-infected individuals.

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties:

- Absorption : Rapidly absorbed with peak plasma concentrations occurring within 1 to 2 hours post-administration.

- Bioavailability : The bioavailability is approximately 60%, with food having minimal impact on absorption.

- Distribution : Approximately 90% bound to plasma proteins, primarily alpha-1 acid glycoprotein (AAG).

- Metabolism : Extensively metabolized by cytochrome P450 enzymes (CYP3A4), with hepatic impairment significantly affecting its clearance.

- Elimination Half-Life : Approximately 8 hours, allowing for twice-daily dosing regimens.

Case Studies and Trials

-

Monotherapy vs. Combination Therapy

In a study comparing this compound monotherapy to combination therapy with zidovudine and lamivudine, significant differences were noted: -

Pharmacokinetics in Different Populations

A phase I trial evaluated this compound pharmacokinetics in subjects with varying degrees of liver impairment: -

Safety and Tolerability

In trials assessing safety profiles, this compound was generally well-tolerated:

Pharmacodynamic Interactions

This compound's effectiveness can be influenced by its interactions with other medications:

- Co-administration with efavirenz decreased the steady-state area under the curve (AUC) of this compound by approximately 24% .

- The presence of AAG can reduce the drug's activity in vitro, complicating treatment strategies for patients with elevated AAG levels due to inflammatory states .

Data Tables

| Parameter | Value |

|---|---|

| Absorption | Rapid (1-2 hours) |

| Bioavailability | ~60% |

| Plasma Protein Binding | ~90% (AAG) |

| Metabolism | CYP3A4 |

| Elimination Half-Life | ~8 hours |

| Study Type | Findings |

|---|---|

| Monotherapy vs Combination | Monotherapy less effective |

| Liver Impairment Study | Altered pharmacokinetics |

| Safety Profile | Generally well-tolerated |

Propriétés

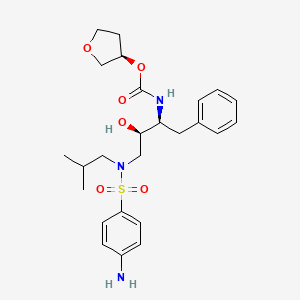

IUPAC Name |

[(3S)-oxolan-3-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35N3O6S/c1-18(2)15-28(35(31,32)22-10-8-20(26)9-11-22)16-24(29)23(14-19-6-4-3-5-7-19)27-25(30)34-21-12-13-33-17-21/h3-11,18,21,23-24,29H,12-17,26H2,1-2H3,(H,27,30)/t21-,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMARZQAQMVYCKC-OEMFJLHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)O)S(=O)(=O)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CCOC2)O)S(=O)(=O)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046061 | |

| Record name | Amprenavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Amprenavir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014839 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 40 mg/l @ 25 °C, 4.91e-02 g/L | |

| Record name | AMPRENAVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7157 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Amprenavir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014839 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

9.9X10-18 mm Hg @ 25 °C /Estimated/ | |

| Record name | AMPRENAVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7157 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Amprenavir inhibits the HIV viral proteinase enzyme which prevents cleavage of the gag-pol polyprotein, resulting in noninfectious, immature viral particles., Amprenavir acts by reversibly binding to the active site of HIV protease. This prevents polypeptide processing and subsequent viral maturation., Although the complete mechanism(s) of antiviral activity of amprenavir has not been fully elucidated, amprenavir apparently inhibits replication of human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2) by interfering with HIV protease. The drug, therefore, exerts a virustatic effect against retroviruses by acting as an HIV protease inhibitor., Amprenavir is a selective, competitive, reversible inhibitor of HIV protease. HIV protease, an aspartic endopeptidase that functions as a homodimer, plays an essential role in the HIV replication cycle and the formation of infectious virus. During HIV replication, HIV protease cleaves viral polypeptide products of the gag and gag-pol genes (i.e., p55 and p160) to form structural proteins of the virion core (i.e., p17, p24, p9, and p7) and essential viral enzymes (i.e., reverse transcriptase, integrase, protease). By interfering with the formation of these essential proteins and enzymes, amprenavir blocks maturation of the virus and causes the formation of nonfunctional, immature, noninfectious virions. Amprenavir is active in both acutely and chronically infected cells since it targets the HIV replication cycle after translation and before assembly. Thus, the drug is active in a subset of chronically infected cells (e.g., monocytes, macrophages) that generally are not affected by nucleoside reverse transcriptase inhibitors (e.g., abacavir, didanosine, lamivudine, stavudine, zalcitabine, zidovudine). Amprenavir does not affect early stages of the HIV replication cycle; however, the drug interferes with the production of infectious HIV and limits further infectious spread of the virus., Unlike nucleoside reverse transcriptase inhibitors, the antiretroviral activity of amprenavir does not depend on intracellular conversion to an active metabolite. Amprenavir and other HIV protease inhibitors (e.g., indinavir, lopinavir, nelfinavir, ritonavir, saquinavir) act at a different stage of the HIV replication cycle than other currently available antiretroviral agents, including nucleoside reverse transcriptase inhibitors and nonnucleoside reverse transcriptase inhibitors., Amprenavir is a highly specific inhibitor of HIV protease. Amprenavir has low affinity for human aspartic endopeptidases such as pepsin, renin, gastricin, cathepsin D, and cathepsin E. Results of in vitro studies using MT-4 cells indicate that amprenavir is not cytotoxic at concentrations up to 100 um. | |

| Record name | Amprenavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00701 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMPRENAVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7157 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

161814-49-9 | |

| Record name | Amprenavir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161814-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amprenavir [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161814499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amprenavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00701 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amprenavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-Tetrahydro-3-furanyl ((1S,2R)-3-(((4-aminophenyl)sulfonyl)(2-methylpropyl)amino)-2-hydroxy-1-(phenylmethyl)propyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMPRENAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S0W860XNR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMPRENAVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7157 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Amprenavir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014839 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.